Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate
CAS No.:
Cat. No.: VC17995516
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO2 |
|---|---|
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | ethyl 1-benzyl-3,6-dimethyl-3,6-dihydro-2H-pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C17H23NO2/c1-4-20-17(19)16-13(2)10-11-14(3)18(16)12-15-8-6-5-7-9-15/h5-11,13-14,16H,4,12H2,1-3H3 |
| Standard InChI Key | LENIHRXWROTYBP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(C=CC(N1CC2=CC=CC=C2)C)C |
Introduction
Structural and Molecular Characteristics
The compound’s core structure consists of a partially saturated pyridine ring (tetrahydropyridine) with substituents at positions 1, 2, 3, and 6. Key features include:
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Benzyl group at position 1, enhancing lipophilicity and potential receptor-binding interactions.
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Ethyl ester at position 2, facilitating hydrolytic stability and serving as a synthetic handle for further modifications.
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Methyl groups at positions 3 and 6, which may influence ring conformation and steric interactions .
Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 287.40 g/mol |
| IUPAC Name | Ethyl 1-benzyl-3,6-dimethyl-3,6-dihydro-2H-pyridine-2-carboxylate |
| Key Functional Groups | Ester, tertiary amine, alkyl substituents |
Synthetic Strategies and Reaction Pathways
Ring Formation and Functionalization
The tetrahydropyridine core is typically synthesized via cyclization reactions involving α,β-unsaturated carbonyl compounds and amines. For example, siloxy-dienes have been employed in hetero-Diels-Alder reactions with imines to generate substituted tetrahydropyridines . A hypothetical route for the target compound could involve:
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Formation of the tetrahydropyridine ring via acid-catalyzed cyclization of a pre-organized diene and amine precursor.
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Benzylation at position 1 using benzyl halides under nucleophilic substitution conditions.
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Esterification of the carboxylic acid intermediate with ethanol in the presence of HSO .
Industrial-Scale Production
Industrial synthesis would likely optimize:
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Catalyst selection (e.g., Lewis acids like BF·OEt) to enhance regioselectivity .
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Continuous flow processes to improve yield and purity compared to batch methods.
Chemical Reactivity and Derivative Synthesis
Oxidation and Reduction Pathways
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Oxidation: The tetrahydropyridine ring is susceptible to oxidation, potentially yielding pyridine or ketone derivatives. For example, chromium-based oxidants convert analogous compounds to aromatic pyridines .
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Reduction: Catalytic hydrogenation could saturate the remaining double bond, producing a piperidine derivative.
Nucleophilic Substitution
The benzyl group at position 1 may undergo substitution with stronger nucleophiles (e.g., thiols or amines) under acidic conditions, enabling diversification of the N-substituent .
Hydrazine-Mediated Transformations
Reactions with hydrazines under acidic conditions (e.g., BF·OEt/HOAc) yield pyrazoline or pyridazinone derivatives, as observed in structurally related compounds . For instance:
Comparative Analysis with Structural Analogs
Challenges and Future Directions
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Stereochemical Control: The compound’s bioactivity may depend on the stereochemistry at positions 3 and 6, necessitating asymmetric synthesis methods.
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Metabolic Stability: Ester hydrolysis in vivo could limit therapeutic utility, prompting exploration of prodrug strategies.
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Target Identification: Computational docking studies are needed to identify putative molecular targets (e.g., kinase or GPCR families).
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